(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide
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Overview
Description
(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide is an organic compound with the molecular formula C36H69NO2. It is a type of amide derived from octadec-9-enoic acid and hexylamine. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide typically involves the reaction between octadec-9-enoic acid and hexylamine. The process can be summarized as follows:
Activation of Octadec-9-enoic Acid: The carboxylic acid group of octadec-9-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated octadec-9-enoic acid is then reacted with hexylamine to form the desired amide. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a model compound for understanding amide interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a surfactant, lubricant, and additive in various industrial formulations.
Mechanism of Action
The mechanism of action of (Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Octadec-9-enamide: A simpler amide with similar structural features but lacking the hexylamine moiety.
Oleamide: An amide derived from oleic acid, known for its sleep-inducing properties.
Uniqueness
(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide is unique due to its dual long-chain structure, which imparts distinct physicochemical properties
Properties
CAS No. |
6283-37-0 |
---|---|
Molecular Formula |
C42H80N2O2 |
Molecular Weight |
645.1 g/mol |
IUPAC Name |
(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide |
InChI |
InChI=1S/C42H80N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(45)43-39-35-31-32-36-40-44-42(46)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3,(H,43,45)(H,44,46)/b19-17-,20-18- |
InChI Key |
QRIKMBDKRJXWBV-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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